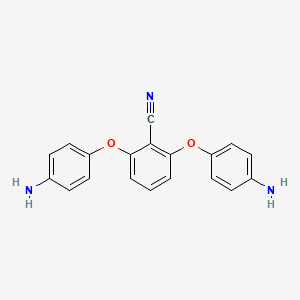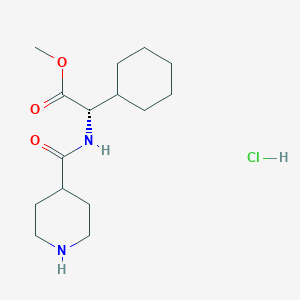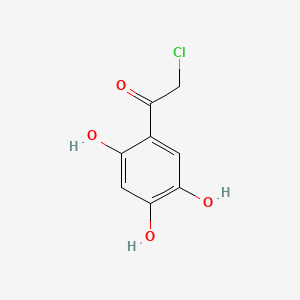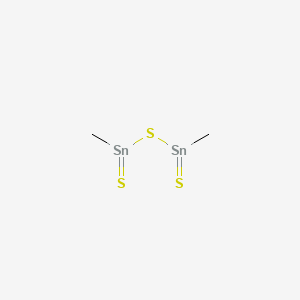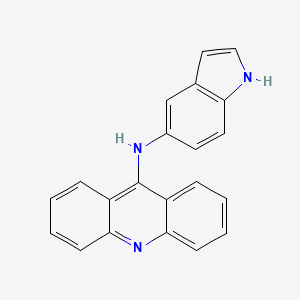
9-(5-Indolyl)aminoacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(5-Indolyl)aminoacridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The structure of this compound consists of an acridine core with an indole moiety attached via an amino linkage. This unique structure contributes to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Indolyl)aminoacridine typically involves the reaction of 9-chloroacridine with 5-aminoindole in the presence of a suitable solvent such as dry pyridine . The reaction conditions often require heating to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{9-chloroacridine} + \text{5-aminoindole} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
9-(5-Indolyl)aminoacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine core or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
9-(5-Indolyl)aminoacridine has several scientific research applications, including:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Medicine: Explored for its therapeutic potential in treating gliomas and other cancers.
Industry: Utilized in the development of new materials with unique optical properties.
Mécanisme D'action
The mechanism of action of 9-(5-Indolyl)aminoacridine involves its ability to intercalate into DNA, thereby disrupting the DNA replication process. This intercalation inhibits the catalytic cycle of topoisomerase II, leading to apoptosis and cell death in cancer cells . Additionally, the compound targets multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Shares the acridine core but lacks the indole moiety.
Quinacrine: An antimalarial drug with a similar acridine structure.
Amsacrine: An anticancer agent with an acridine core and a methanesulfonamide group.
Uniqueness
9-(5-Indolyl)aminoacridine is unique due to the presence of the indole moiety, which enhances its biological activity and specificity. The combination of the acridine core and the indole group allows for better DNA intercalation and interaction with molecular targets, making it a promising candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C21H15N3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-(1H-indol-5-yl)acridin-9-amine |
InChI |
InChI=1S/C21H15N3/c1-3-7-19-16(5-1)21(17-6-2-4-8-20(17)24-19)23-15-9-10-18-14(13-15)11-12-22-18/h1-13,22H,(H,23,24) |
Clé InChI |
OXSGSVSDXJFMCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


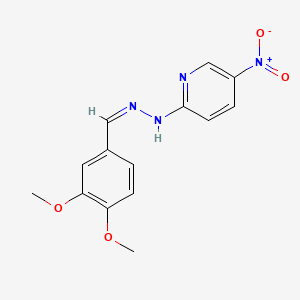
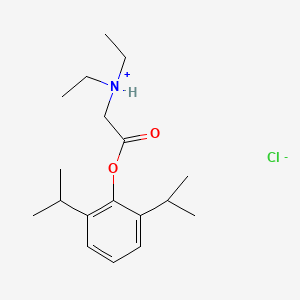
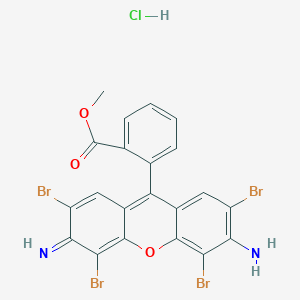
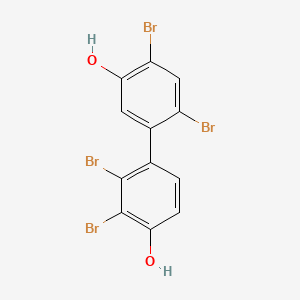
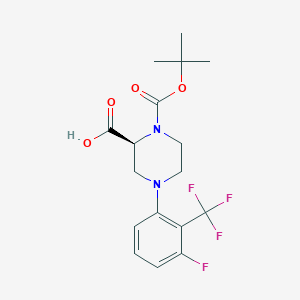
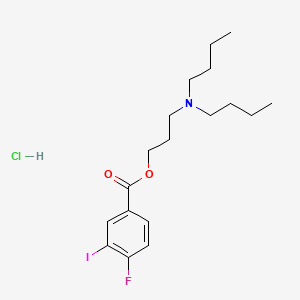
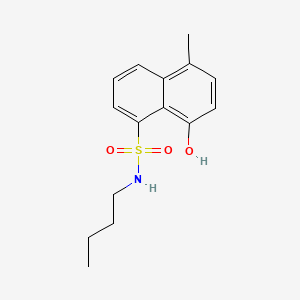
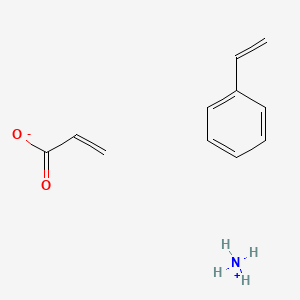
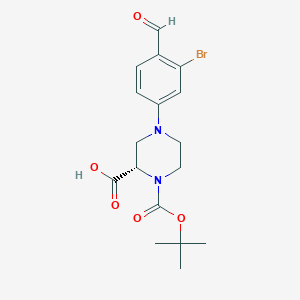
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
